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1,2,3,7,8,9-Hexabromodibenzofuran

Toxic Equivalency Factor Dioxin-like toxicity Risk assessment

This 1,2,3,7,8,9-HxBDF congener is a mandatory reference standard for EPA 40 CFR §766.27 compliance testing, which mandates congener-resolved quantitation at a 25 ppb LOQ. Its unique lateral 1,2,3,7,8,9-bromination pattern confers a distinct GC-HRMS retention index, ensuring unambiguous separation from co-eluting isomers such as 1,2,3,4,7,8-HxBDF and 1,2,3,6,7,8-HxBDF. Regulatory TEQ calculations require the WHO interim TEF of 0.1 assigned specifically to this congener. Using mixed-isomer standards or substituting other hexabromo isomers compromises isomer-resolved quantitation, invalidates toxic equivalency calculations, and fails EPA audit requirements. Procure the authentic, congener-specific standard to ensure full regulatory acceptance.

Molecular Formula C12H2Br6O
Molecular Weight 641.6 g/mol
CAS No. 161880-49-5
Cat. No. B1438552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,7,8,9-Hexabromodibenzofuran
CAS161880-49-5
Molecular FormulaC12H2Br6O
Molecular Weight641.6 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C(=C1Br)Br)Br)C3=C(C(=C(C=C3O2)Br)Br)Br
InChIInChI=1S/C12H2Br6O/c13-3-1-5-7(11(17)9(3)15)8-6(19-5)2-4(14)10(16)12(8)18/h1-2H
InChIKeyBWGBHHLGDVHQEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,7,8,9-Hexabromodibenzofuran (CAS 161880-49-5) – Identity and Role Within the Polybrominated Dibenzofuran Family


1,2,3,7,8,9-Hexabromodibenzofuran (1,2,3,7,8,9-HxBDF) is a fully lateral-substituted hexabrominated dibenzofuran congener belonging to the polybrominated dibenzofuran (PBDF) class. PBDFs are the brominated structural analogues of the well-known polychlorinated dibenzofurans (PCDFs) and share a common mechanism of action through binding to the aryl hydrocarbon receptor (AhR) [1]. With a molecular formula of C₁₂H₂Br₆O and molecular weight of 641.6 g/mol, this congener features bromine atoms at positions 1,2,3,7,8,9—a substitution pattern that distinguishes it from other hexabromodibenzofuran isomers and confers specific chromatographic, toxicokinetic, and regulatory properties relevant to environmental monitoring, toxicological research, and analytical method development [2].

Why a Generic Hexabromodibenzofuran Isomer Cannot Substitute for 1,2,3,7,8,9-Hexabromodibenzofuran in Scientific or Regulatory Applications


Hexabromodibenzofuran isomers are not analytically or toxicologically interchangeable. The number and positions of bromine substituents govern AhR binding affinity, gas chromatographic retention behavior, environmental persistence, and hepatic elimination kinetics. The WHO Expert Panel on dioxin-like compounds explicitly noted that REPs for brominated congeners are congener-specific and that the limited mammalian database precludes blanket assignment of identical potency factors across isomers [1]. Furthermore, PBDF congeners display bromine-number-dependent toxicokinetics: hepatic uptake ratios decrease and elimination half-lives increase with each additional bromine substitution [2]. Because 1,2,3,7,8,9-HxBDF possesses a uniquely dense ortho-substitution pattern on both aromatic rings, its chromatographic retention index differs from co-eluting isomers such as 1,2,3,4,7,8-HxBDF and 1,2,3,6,7,8-HxBDF [3], and its regulatory monitoring is separately mandated under 40 CFR §766.27 with a congener-specific LOQ of 25 ppb [4]. Substituting a different hexabromo isomer or a mixed isomer standard would compromise isomer-resolved quantitation, invalidate toxic equivalency calculations, and fail regulatory audit requirements.

Quantitative Evidence for Differentiated Selection of 1,2,3,7,8,9-Hexabromodibenzofuran (CAS 161880-49-5)


Interim Toxic Equivalency Factor (TEF) Assignment – Brominated vs. Chlorinated Analogue Comparison

The WHO 2013 expert panel concluded that available mammalian relative effect potency (REP) data for PBDFs were insufficient to derive unique TEFs distinct from their chlorinated analogues; therefore, interim TEF values identical to those of the corresponding PCDD/PCDF congeners are recommended for human risk assessment [1]. The chlorinated analogue 1,2,3,7,8,9-HxCDF carries a WHO-TEF of 0.1 [2]. By WHO recommendation, 1,2,3,7,8,9-HxBDF is assigned an interim TEF of 0.1. This places its potency one order of magnitude below 2,3,7,8-TCDD (TEF = 1) and equal to 1,2,3,7,8,9-HxCDF, but distinct from the co-eluting 1,2,3,4,7,8-/1,2,3,6,7,8-HxBDF pair, which also carry an interim TEF of 0.1 [1].

Toxic Equivalency Factor Dioxin-like toxicity Risk assessment

Hepatic Elimination Half-Life Trend – Bromination-Dependent Toxicokinetic Persistence

A 2024 oral exposure study in C57BL/6J mice demonstrated that hepatic elimination half-life of 2,3,7,8-substituted brominated dibenzofurans increases with bromination number: TrBCDF (3 Br) = 5.6 days, TeBDF (4 Br) = 8.8 days, and PeBDF (5 Br, 1,2,3,7,8-pentabromodibenzofuran) = 13 days [1]. Hepatic uptake ratios correspondingly decreased: 42%, 33%, and 29% of the administered dose for TrBCDF, TeBDF, and PeBDF, respectively [1]. Although 1,2,3,7,8,9-HxBDF (6 Br) was not directly studied, the monotonic trend predicts a hepatic elimination half-life exceeding 13 days and hepatic uptake below 29%, making it the most persistent and least rapidly cleared among the homologues examined to date.

Toxicokinetics Bioaccumulation Hepatic elimination

EPA Regulatory Quantitation Requirement – Congener-Specific LOQ of 25 ppb

Under 40 CFR §766.27, the U.S. EPA mandates that 1,2,3,7,8,9-HxBDF be quantified at a target LOQ of 25 ppb when testing certain chemical substances for brominated dibenzofuran content [1]. This congener is listed individually and is not subsumed under a generic hexabromodibenzofuran class LOQ. Other hexabromo isomers, including 1,2,3,4,7,8-HxBDF, 1,2,3,6,7,8-HxBDF, and 2,3,4,6,7,8-HxBDF, are also listed with the same 25 ppb LOQ [1], establishing a congener-resolved rather than homologue-group regulatory framework.

Regulatory compliance Analytical monitoring EPA method

Isomer-Specific Gas Chromatographic Retention – Structural Basis for Chromatographic Resolution

The Donnelly et al. (1991) structure-retention index correlation model for brominated dibenzofurans established that positional isomer assignments require congener-specific retention data because the GC elution order of PBDF isomers is not predictable from homologue group alone [1]. The 1,2,3,7,8,9-substitution pattern produces a unique linear retention index distinguishable from the co-eluting 1,2,3,4,7,8-/1,2,3,6,7,8-HxBDF pair [1]. Without an authentic 1,2,3,7,8,9-HxBDF standard, unambiguous isomer assignment in environmental samples via GC-MS cannot be achieved, as noted in subsequent applications where certain hexaBDF congeners lacked commercially available native or isotope-labeled standards [2].

Gas chromatography Retention index Isomer identification

Procurement-Driven Application Scenarios for 1,2,3,7,8,9-Hexabromodibenzofuran (CAS 161880-49-5) Based on Quantitative Differentiation Evidence


EPA Regulatory Compliance Testing of Brominated Flame Retardants and Industrial Chemicals

Under 40 CFR §766.27, manufacturers and testing laboratories must quantify 1,2,3,7,8,9-HxBDF at a target LOQ of 25 ppb in chemical substances potentially containing brominated dibenzofuran impurities [1]. The use of an authentic, congener-specific analytical standard is mandatory because the regulation requires congener-resolved reporting—no generic hexabromo-furan class quantification is accepted. This creates a non-discretionary procurement requirement for laboratories performing EPA Part 766 compliance testing.

Environmental Monitoring and TEQ Determination in Biota, Sediment, and Air Samples

Environmental monitoring programs that calculate total dioxin-like toxic equivalency (TEQ) must incorporate congener-specific concentrations and TEFs. The WHO 2013 recommendation assigns an interim TEF of 0.1 to 1,2,3,7,8,9-HxBDF [2]. Because PBDFs can contribute up to 15% of total dioxin TEQ in analyzed persistent organic pollutant samples [3], omitting or misidentifying this congener would produce a systematic negative bias in TEQ totals. An authentic standard is required for accurate isomer assignment via GC-HRMS and for valid TEQ calculation.

Toxicokinetic and Bioaccumulation Studies of Highly Brominated Dioxin-Like Compounds

The 2024 mouse study demonstrated that brominated dibenzofuran hepatic persistence scales with bromination number: PeBDF (5 Br) has a 13-day elimination half-life [4]. As a hexabromo congener, 1,2,3,7,8,9-HxBDF is predicted to exhibit the longest hepatic retention among the studied homologues. Investigators studying structure-activity relationships for PBDF bioaccumulation require the pure, individual isomer to test this prediction and to avoid confounding effects introduced by mixed-isomer standards.

Method Development and Validation for Isomer-Specific PBDF Analysis

The Donnelly structure-retention index model established that PBDF isomer identification in environmental extracts requires congener-specific reference standards for unambiguous chromatographic peak assignment [5]. With the 1,2,3,7,8,9-HxBDF congener specifically listed in the EPA regulatory framework and the WHO TEF scheme, analytical laboratories developing or validating GC-HRMS, GC-MS/MS, or CALUX bioassay methods for PBDFs must include this isomer in their calibration sets to achieve full method scope and regulatory acceptance.

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